molecular formula C12H20N4 B13828644 2-(4-Pyridin-2-ylmethyl-piperazin-1-yl)-ethylamine

2-(4-Pyridin-2-ylmethyl-piperazin-1-yl)-ethylamine

Cat. No.: B13828644
M. Wt: 220.31 g/mol
InChI Key: ZYBXQCBQRMRPAW-UHFFFAOYSA-N
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Description

2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pyridin-2-ylmethylpiperazin-1-yl)ethylamine typically involves the reaction of 2-chloromethylpyridine with piperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like ethanol or methanol and catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the nitrogen atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings are functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-pyridin-2-ylmethylpiperazin-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
  • 1-(4-Pyridyl)piperazine
  • 1,4-Bis(acryloyl)piperazine

Uniqueness

2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and piperazine rings allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanamine

InChI

InChI=1S/C12H20N4/c13-4-6-15-7-9-16(10-8-15)11-12-3-1-2-5-14-12/h1-3,5H,4,6-11,13H2

InChI Key

ZYBXQCBQRMRPAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)CC2=CC=CC=N2

Origin of Product

United States

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